REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:17])[CH:8]=[C:9]([C:13]([O:15]C)=[O:14])[NH:10]2)=[CH:5][CH:4]=1)[CH3:2].[OH-].[Na+]>>[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:17])[CH:8]=[C:9]([C:13]([OH:15])=[O:14])[NH:10]2)=[CH:5][CH:4]=1)[CH3:2] |f:1.2|
|
Name
|
methyl 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C2C(C=C(NC2=C1)C(=O)OC)=O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C2C(C=C(NC2=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |